molecular formula C22H34O5 B12889552 8-(7-Hexyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2-benzofuran-4-yl)octanoic acid CAS No. 6935-55-3

8-(7-Hexyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2-benzofuran-4-yl)octanoic acid

Cat. No.: B12889552
CAS No.: 6935-55-3
M. Wt: 378.5 g/mol
InChI Key: ZRBIDSORDFCGOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(7-Hexyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2-benzofuran-4-yl)octanoic acid: is an organic compound with the molecular formula C22H34O5 This compound features a benzofuran ring fused with a hexahydro structure, making it a unique and complex molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(7-Hexyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2-benzofuran-4-yl)octanoic acid typically involves multiple steps. One common method includes the condensation of a hexyl-substituted benzofuran derivative with an octanoic acid derivative under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, 8-(7-Hexyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2-benzofuran-4-yl)octanoic acid is used as a precursor for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology: Its structural features allow it to interact with various biological molecules, making it a useful tool for probing biochemical processes .

Medicine: In medicine, this compound is being investigated for its potential therapeutic properties. Its ability to modulate specific biological pathways suggests it could be useful in developing new drugs for treating various diseases .

Industry: Industrially, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis and material science .

Mechanism of Action

The mechanism of action of 8-(7-Hexyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2-benzofuran-4-yl)octanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various cellular pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes .

Comparison with Similar Compounds

  • 8-(7-Hexyl-1,3-dioxo-3a,4,7,7a-tetrahydroisobenzofuran-4-yl)octanoic acid
  • 8-(7-Hexyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2-benzofuran-4-yl)decanoic acid
  • 8-(7-Hexyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2-benzofuran-4-yl)hexanoic acid

Uniqueness: The uniqueness of 8-(7-Hexyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2-benzofuran-4-yl)octanoic acid lies in its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable subject for research .

Properties

CAS No.

6935-55-3

Molecular Formula

C22H34O5

Molecular Weight

378.5 g/mol

IUPAC Name

8-(7-hexyl-1,3-dioxo-3a,4,7,7a-tetrahydro-2-benzofuran-4-yl)octanoic acid

InChI

InChI=1S/C22H34O5/c1-2-3-4-8-11-16-14-15-17(20-19(16)21(25)27-22(20)26)12-9-6-5-7-10-13-18(23)24/h14-17,19-20H,2-13H2,1H3,(H,23,24)

InChI Key

ZRBIDSORDFCGOL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1C=CC(C2C1C(=O)OC2=O)CCCCCCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.